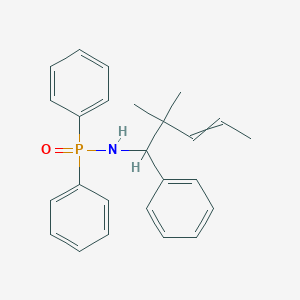
2-Nonyne, 5-ethenylidene-4-(1-ethoxyethoxy)-, (4S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Nonyne, 5-ethenylidene-4-(1-ethoxyethoxy)-, (4S)- is an organic compound with the molecular formula C15H24O2. This compound is characterized by the presence of a nonyne backbone with an ethenylidene group and an ethoxyethoxy substituent. The (4S) notation indicates the stereochemistry of the molecule, specifying the spatial arrangement of atoms around the chiral center.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nonyne, 5-ethenylidene-4-(1-ethoxyethoxy)-, (4S)- can be achieved through various organic synthesis techniques. One common method involves the use of alkyne metathesis, where a nonyne precursor undergoes a reaction with an ethenylidene compound in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as dichloromethane and a catalyst like Grubbs’ catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkyne metathesis reactors. The process would be optimized for high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration. The final product is purified using techniques like distillation or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
2-Nonyne, 5-ethenylidene-4-(1-ethoxyethoxy)-, (4S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form corresponding diols or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyethoxy group, where nucleophiles like halides or amines replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone, ammonia in ethanol.
Major Products
Oxidation: Formation of diols or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of halides or amines.
科学的研究の応用
2-Nonyne, 5-ethenylidene-4-(1-ethoxyethoxy)-, (4S)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules. It is also employed in studying reaction mechanisms and developing new catalytic processes.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and advanced materials with unique properties.
作用機序
The mechanism of action of 2-Nonyne, 5-ethenylidene-4-(1-ethoxyethoxy)-, (4S)- involves its interaction with molecular targets through its reactive functional groups. The ethenylidene group can participate in cycloaddition reactions, forming cyclic compounds. The ethoxyethoxy group can undergo hydrolysis, releasing ethanol and forming a hydroxyl group. These reactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Nonyne: A simpler alkyne with a similar nonyne backbone but lacking the ethenylidene and ethoxyethoxy groups.
5-Ethenylidene-2-nonyne: Similar structure but without the ethoxyethoxy substituent.
4-(1-Ethoxyethoxy)-2-nonyne: Similar structure but without the ethenylidene group.
Uniqueness
2-Nonyne, 5-ethenylidene-4-(1-ethoxyethoxy)-, (4S)- is unique due to the combination of its functional groups and stereochemistry. The presence of both the ethenylidene and ethoxyethoxy groups allows for diverse reactivity and potential applications in various fields. The (4S) stereochemistry adds another layer of specificity, making it a valuable compound for stereoselective synthesis and research.
特性
CAS番号 |
651020-92-7 |
|---|---|
分子式 |
C15H24O2 |
分子量 |
236.35 g/mol |
InChI |
InChI=1S/C15H24O2/c1-6-10-12-14(8-3)15(11-7-2)17-13(5)16-9-4/h13,15H,3,6,9-10,12H2,1-2,4-5H3/t13?,15-/m0/s1 |
InChIキー |
QQDYFKMDUWWIJU-WUJWULDRSA-N |
異性体SMILES |
CCCCC(=C=C)[C@H](C#CC)OC(C)OCC |
正規SMILES |
CCCCC(=C=C)C(C#CC)OC(C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


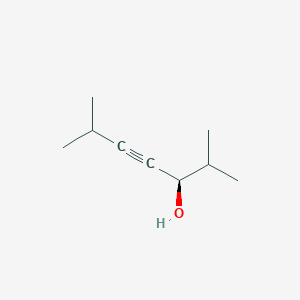
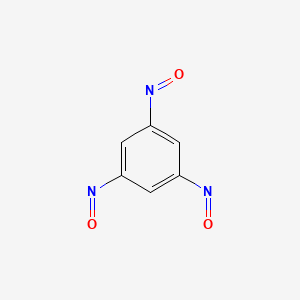
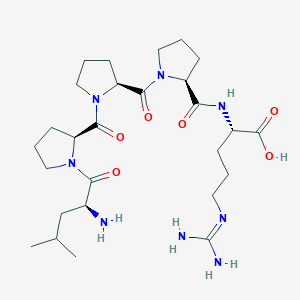
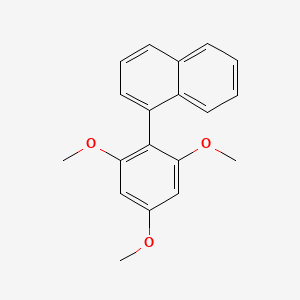
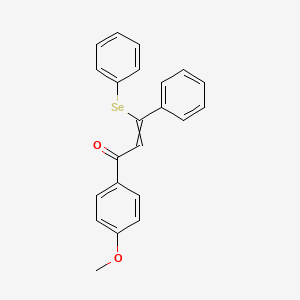
![N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanylglycyl-L-leucine](/img/structure/B14216802.png)
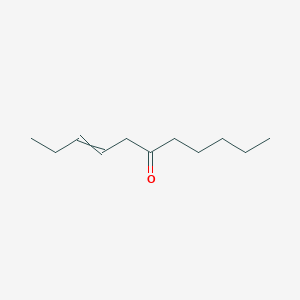
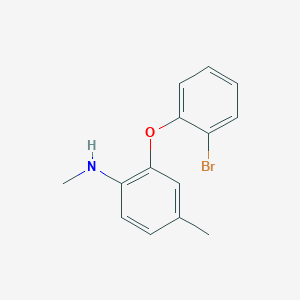
![N-(3-Methylphenyl)-2-[4-(2-methylphenyl)piperidin-1-yl]acetamide](/img/structure/B14216817.png)
![N-{4-[(Oct-1-en-1-yl)sulfanyl]phenyl}acetamide](/img/structure/B14216822.png)
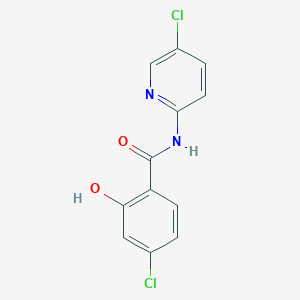
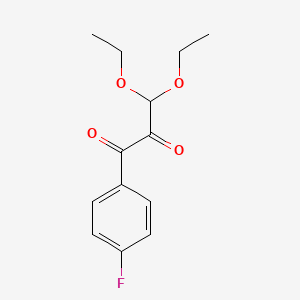
![2-[Hydroxy(2-hydroxy-3-methoxypropyl)amino]-3-methoxypropan-1-ol](/img/structure/B14216839.png)
